10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride
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Overview
Description
Azaclorzine hydrochloride is a chemical compound known for its pharmacological properties. It is primarily used as an antihistamine and has applications in treating allergic reactions. The compound’s molecular formula is C22H24ClN3OS.2ClH, and it is characterized by its ability to block histamine receptors, thereby alleviating symptoms associated with allergies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azaclorzine hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the chlorophenothiazine moiety.
Step 3: Final conversion to the hydrochloride salt form.
Industrial Production Methods: In industrial settings, the production of azaclorzine hydrochloride is optimized for large-scale synthesis. This involves:
Optimized Reaction Conditions: Controlled temperature and pressure to ensure high yield and purity.
Purification Steps: Use of crystallization and filtration techniques to obtain the final product.
Chemical Reactions Analysis
Azaclorzine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert azaclorzine hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Forms: Resulting from reduction reactions.
Substituted Compounds: Produced via substitution reactions.
Scientific Research Applications
Azaclorzine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and histamine receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating allergic conditions and other histamine-related disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Azaclorzine hydrochloride exerts its effects by blocking histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions. The compound also stabilizes mast cells and exhibits anti-inflammatory properties. The molecular targets include histamine receptors and pathways involved in allergic responses .
Comparison with Similar Compounds
Azaclorzine hydrochloride can be compared with other antihistamines such as:
Diphenhydramine Hydrochloride: Another antihistamine with similar effects but different chemical structure.
Chlorpheniramine Maleate: Known for its antihistamine properties but with a different mechanism of action.
Loratadine: A non-sedating antihistamine with a longer duration of action.
Uniqueness: Azaclorzine hydrochloride is unique due to its specific chemical structure, which allows it to effectively block histamine receptors and provide relief from allergic symptoms. Its combination of antihistamine, mast cell stabilization, and anti-inflammatory effects sets it apart from other similar compounds .
Properties
CAS No. |
49780-10-1 |
---|---|
Molecular Formula |
C22H26Cl3N3OS |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C22H24ClN3OS.2ClH/c23-16-7-8-21-19(14-16)26(18-5-1-2-6-20(18)28-21)22(27)9-11-24-12-13-25-10-3-4-17(25)15-24;;/h1-2,5-8,14,17H,3-4,9-13,15H2;2*1H |
InChI Key |
UERHIZBSLAGDLU-UHFFFAOYSA-N |
SMILES |
C1CC2CNCC(N2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl |
Canonical SMILES |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azaclorzine Nonachlazin Nonachlazine Nonakhlazin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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